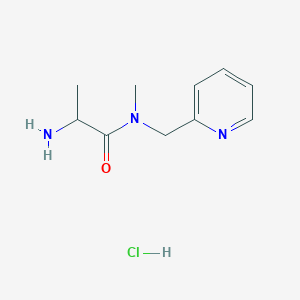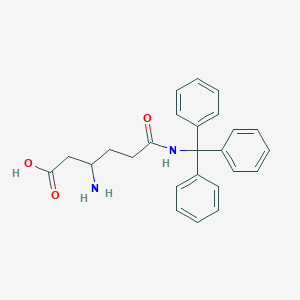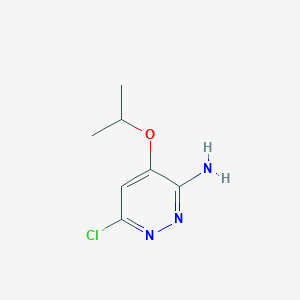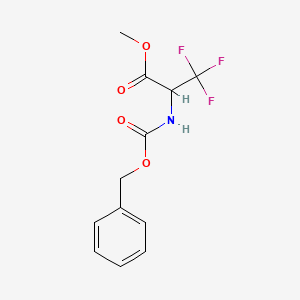![molecular formula C9H9ClN4 B12107915 C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is a chemical compound characterized by the presence of a triazole ring and a chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, making this compound a versatile building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. For instance, 4-chlorobenzaldehyde can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the triazole ring.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a chlorobenzyl halide under basic conditions, such as in the presence of sodium hydride or potassium carbonate.
-
Methylamine Addition: : The final step involves the addition of methylamine to the triazole intermediate. This can be achieved through a nucleophilic substitution reaction, where the triazole compound is treated with methylamine in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
-
Reduction: : Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding dihydrotriazoles or dechlorinated phenyl derivatives.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Dihydrotriazoles or dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl-triazole derivatives depending on the nucleophile used.
科学的研究の応用
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine has a wide range of applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals .
-
Agriculture: : It is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to inhibit specific enzymes in plants and fungi .
-
Materials Science: : The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional group versatility .
作用機序
The mechanism of action of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of various drugs and toxins .
-
DNA Interaction: : The triazole ring can intercalate with DNA, disrupting the replication process and leading to cell death, which is beneficial in anticancer therapies .
-
Receptor Binding: : The compound can bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects .
類似化合物との比較
C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine can be compared with other triazole derivatives:
-
C-[5-(4-fluoro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
-
C-[5-(4-methyl-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : The presence of a methyl group instead of chlorine can lead to different pharmacokinetic properties and applications.
-
C-[5-(4-nitro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: : The nitro group introduces different electronic properties, potentially enhancing its activity as an antimicrobial agent.
The uniqueness of this compound lies in its specific combination of the chlorophenyl group and triazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChIキー |
FHAXLWKUNIXOFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)






